

An In-depth Technical Guide to C.I. 53630 (Sulphur Green 14)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C.I. Vat blue 43

Cat. No.: B072164

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. 53630, commercially known as Sulphur Green 14, is a sulphur dye characterized by its brilliant green shade. Primarily utilized in the textile industry, it is employed for the dyeing of cellulosic fibers such as cotton, hemp, and viscose, as well as for leather and paper applications.^{[1][2]} This technical guide provides a comprehensive overview of the synthesis and characterization of C.I. 53630, compiling available data from patents, commercial literature, and scientific publications. Due to the proprietary nature of industrial dye synthesis, a detailed, publicly available experimental protocol for Sulphur Green 14 is scarce. Therefore, this guide presents a generalized synthesis methodology based on established principles of sulphur dye chemistry. Furthermore, standard characterization techniques applicable to this class of dyes are detailed to provide a framework for quality control and analysis.

Physicochemical Properties and Commercial Data

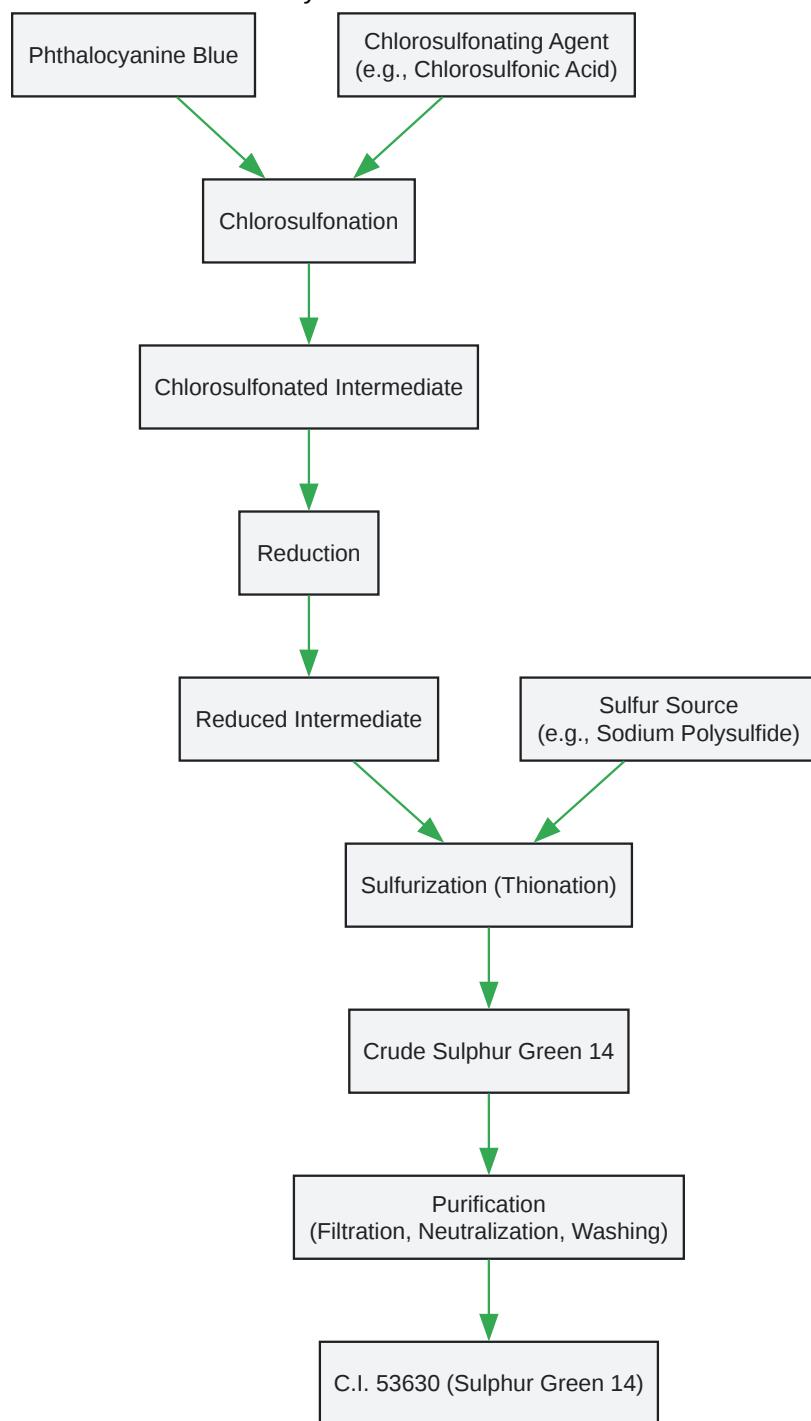
Sulphur Green 14 is a dark green powder that is insoluble in water.^{[2][3][4]} It becomes soluble in an aqueous solution of sodium sulfide, which acts as a reducing agent, to form a leuco-compound that has affinity for cellulosic fibers.^{[4][5]} The dye is then regenerated on the fiber by oxidation. In concentrated sulfuric acid, it dissolves to form a dark yellow solution.^{[2][3][6]}

Property	Description
C.I. Name	Sulphur Green 14
C.I. Number	53630
CAS Number	12227-06-4
Appearance	Dark green powder
Solubility in Water	Insoluble
Solubility in Na ₂ S	Soluble (forms a blue-gray solution)
Solubility in H ₂ SO ₄	Soluble (forms a dark yellow solution)
Synonyms	Sulphur Brilliant Green F3G, Sulphur Light Green G

Synthesis of C.I. 53630 (Sulphur Green 14)

The precise industrial synthesis protocol for C.I. 53630 is not publicly disclosed. However, based on available literature, a general manufacturing process involves the sulfurization of a phthalocyanine derivative. One described method indicates the use of phthalocyanine blue as a starting material.^[7] The process can be generalized into the following key stages:

Generalized Synthesis Protocol


- Chlorosulfonation of Phthalocyanine Blue: Phthalocyanine blue is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, to introduce sulfonyl chloride groups onto the phthalocyanine macrocycle.
- Reduction: The resulting chlorosulfonated intermediate is then subjected to reduction. This step is crucial for the subsequent formation of the sulphur dye.
- Sulfurization (Thionation): The reduced intermediate is heated with a source of sulfur, typically sodium polysulfide, to introduce sulfur-containing chromophores. This step is what defines the compound as a sulphur dye.

- Isolation and Purification: The final product, Sulphur Green 14, is isolated from the reaction mixture through a series of steps that may include filtration, neutralization, and washing to remove impurities. The purified dye is then dried and pulverized to obtain the final powder form.

It is important to note that the exact reaction conditions, such as temperature, pressure, reaction times, and the specific reagents (e.g., reducing agents), are proprietary and optimized for industrial-scale production.

Synthesis Workflow Diagram

Generalized Synthesis Workflow for C.I. 53630

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. www.jmr.com [www.jmr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. textilelearner.net [textilelearner.net]
- 5. textilelearner.net [textilelearner.net]
- 6. EP0562080A1 - Sulphur dye compositions and their production. - Google Patents [patents.google.com]
- 7. journals.uc.edu [journals.uc.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to C.I. 53630 (Sulphur Green 14)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072164#synthesis-and-characterization-of-c-i-53630>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com